molecular formula C15H9Cl3N2S B2381143 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione CAS No. 1105191-14-7

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione

Cat. No. B2381143
CAS RN: 1105191-14-7
M. Wt: 355.66
InChI Key: GNRUJYFJJPBTKC-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione” belongs to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms. Imidazoles are widely used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Corrosion Inhibition Properties

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione and similar imidazole derivatives have been studied for their potential applications in corrosion inhibition. Ouakki et al. (2019) investigated the adsorption and corrosion inhibition properties of two imidazole derivatives for mild steel in sulfuric acid medium, highlighting their efficiency in increasing resistance and acting as mixed type inhibitors with efficiencies up to 96% at certain concentrations. The study also utilized quantum chemical calculations to understand the relationship between corrosion inhibition and molecular properties (Ouakki et al., 2019).

Metal Complexes and Spectroscopy

Research has also focused on the synthesis and structural analysis of metal complexes involving heterocyclic thioamide derivatives, which include compounds structurally related to 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione. Sultana et al. (2010) reported on the creation of complexes with silver(I) and copper(I) salts, providing insights into their nuclearity, molecular structure, and potential applications in various fields of chemistry (Sultana et al., 2010).

Antibacterial Applications

The analogues of imidazole derivatives, including structures akin to 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, have been explored for their antibacterial properties. A study by Antolini et al. (1999) on such analogues revealed their potential as novel antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), emphasizing the importance of specific structural features for achieving high levels of activity (Antolini et al., 1999).

Synthesis and Crystal Structure

The synthesis and structural analysis of imidazole derivatives, which share a chemical framework with 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, contribute to understanding their chemical behavior and potential applications. Saberi et al. (2009) conducted a study on the microwave-assisted synthesis of a related compound, highlighting the X-ray diffraction (XRD) analysis to confirm its crystal structure (Saberi et al., 2009).

properties

IUPAC Name

3-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2S/c16-10-2-1-3-11(7-10)20-14(8-19-15(20)21)9-4-5-12(17)13(18)6-9/h1-8H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRUJYFJJPBTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione

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